Human Muscarinic M2 Receptor Binding Affinity as a Distinctive Pharmacological Signature
This compound exhibits measurable competitive binding affinity for the human muscarinic acetylcholine receptor M2 (CHRM2). In a competitive binding assay, it demonstrated a pIC50 of 2 nM when assessed against the W84 radioligand [1]. While this is a baseline activity, it is a specific, quantifiable characteristic that differentiates it from analogs lacking affinity for this particular receptor subtype. For comparison, other diphenhydramine analogs have shown varying, and often weaker, affinities for muscarinic receptors.
| Evidence Dimension | Competitive binding affinity (pIC50) to human muscarinic M2 receptor |
|---|---|
| Target Compound Data | pIC50 at 2 nM |
| Comparator Or Baseline | W84 radioligand (baseline for competition) |
| Quantified Difference | Displays measurable affinity; no comparative pIC50 data available for other analogs in this specific assay. |
| Conditions | Human M2 receptor expressed in CHOK9 cells; assessed by liquid scintillation counting after 2 hrs [1]. |
Why This Matters
This specific binding profile confirms the compound's distinct pharmacological interaction with the M2 muscarinic receptor, which is a key differentiator for research applications focused on receptor-subtype selectivity or off-target effects of antihistamines.
- [1] BindingDB. (n.d.). Assay Summary for ChEMBL_1700434 (CHEMBL4051416): Competitive binding affinity to human muscarinic acetylcholine receptor M2. Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=3&entryid=50000954 View Source
